molecular formula C11H11NO4 B12500484 Ammonium 1,4-dihydroxy-2-naphthoate

Ammonium 1,4-dihydroxy-2-naphthoate

Cat. No.: B12500484
M. Wt: 221.21 g/mol
InChI Key: WIASFSYIHNRGNJ-UHFFFAOYSA-N
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Scientific Research Applications

Ammonium 1,4-dihydroxy-2-naphthoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its role in bacterial electron transport chains and its involvement in the biosynthesis of essential vitamins.

    Medicine: Research is ongoing to explore its potential as a drug target for treating bacterial infections, given its role in menaquinone biosynthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium 1,4-dihydroxy-2-naphthoate involves its role as an intermediate in the biosynthesis of menaquinone and phylloquinone. The compound is converted to 1,4-dihydroxy-2-naphthoyl-CoA by the enzyme MenB, which then undergoes further transformations to form the final vitamin products. The molecular targets and pathways involved include the enzymes and cofactors in the menaquinone biosynthesis pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ammonium 1,4-dihydroxy-2-naphthoate include:

    1,4-Dihydroxy-2-naphthoic acid: The parent compound from which this compound is derived.

    2-Methoxy-1,4-naphthoquinone: A bioactive compound with anticancer properties.

    6,7-Dihydroxy-2-naphthoic acid: Known for its inhibitory potency towards HIV-1 integrase.

Uniqueness

This compound is unique due to its specific role in the biosynthesis of menaquinone and phylloquinone, which are essential for bacterial electron transport and plant pigment formation. Its ability to undergo various chemical reactions and form diverse products also adds to its uniqueness.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

azanium;2-carboxy-4-hydroxynaphthalen-1-olate

InChI

InChI=1S/C11H8O4.H3N/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;/h1-5,12-13H,(H,14,15);1H3

InChI Key

WIASFSYIHNRGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)O)O.[NH4+]

Origin of Product

United States

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